Cas no 1421465-85-1 (N-2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl-2-(4-fluorophenyl)sulfanylacetamide)

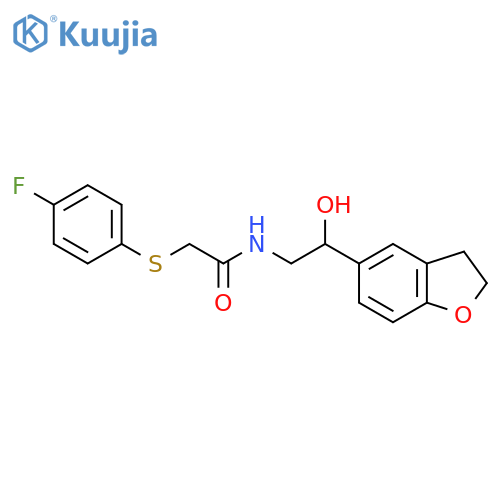

1421465-85-1 structure

商品名:N-2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl-2-(4-fluorophenyl)sulfanylacetamide

N-2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl-2-(4-fluorophenyl)sulfanylacetamide 化学的及び物理的性質

名前と識別子

-

- N-2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl-2-(4-fluorophenyl)sulfanylacetamide

- N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-((4-fluorophenyl)thio)acetamide

- VU0548083-1

- 1421465-85-1

- F6414-0132

- N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-(4-fluorophenyl)sulfanylacetamide

- N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-[(4-FLUOROPHENYL)SULFANYL]ACETAMIDE

- AKOS024555485

-

- インチ: 1S/C18H18FNO3S/c19-14-2-4-15(5-3-14)24-11-18(22)20-10-16(21)12-1-6-17-13(9-12)7-8-23-17/h1-6,9,16,21H,7-8,10-11H2,(H,20,22)

- InChIKey: DDCDQUKHJHMVIH-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC(=CC=1)F)CC(NCC(C1C=CC2=C(C=1)CCO2)O)=O

計算された属性

- せいみつぶんしりょう: 347.09914277g/mol

- どういたいしつりょう: 347.09914277g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 24

- 回転可能化学結合数: 6

- 複雑さ: 417

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 83.9Ų

N-2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl-2-(4-fluorophenyl)sulfanylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6414-0132-2μmol |

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide |

1421465-85-1 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F6414-0132-10mg |

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide |

1421465-85-1 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6414-0132-15mg |

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide |

1421465-85-1 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F6414-0132-20mg |

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide |

1421465-85-1 | 20mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F6414-0132-2mg |

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide |

1421465-85-1 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F6414-0132-5mg |

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide |

1421465-85-1 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6414-0132-3mg |

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide |

1421465-85-1 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6414-0132-25mg |

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide |

1421465-85-1 | 25mg |

$109.0 | 2023-09-09 | ||

| Life Chemicals | F6414-0132-5μmol |

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide |

1421465-85-1 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6414-0132-10μmol |

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide |

1421465-85-1 | 10μmol |

$69.0 | 2023-09-09 |

N-2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl-2-(4-fluorophenyl)sulfanylacetamide 関連文献

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

1421465-85-1 (N-2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl-2-(4-fluorophenyl)sulfanylacetamide) 関連製品

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量